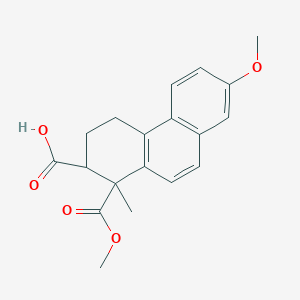
7-Methoxy-1-(methoxycarbonyl)-1-methyl-1,2,3,4-tetrahydrophenanthrene-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Methoxy-1-(methoxycarbonyl)-1-methyl-1,2,3,4-tetrahydrophenanthrene-2-carboxylic acid is a complex organic compound with a unique structure. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. Its structure includes a tetrahydrophenanthrene core, which is a partially hydrogenated phenanthrene, making it a versatile molecule for synthetic and research purposes.
Métodos De Preparación
The synthesis of 7-Methoxy-1-(methoxycarbonyl)-1-methyl-1,2,3,4-tetrahydrophenanthrene-2-carboxylic acid involves multiple steps. One common method starts with the Friedel-Crafts acylation of anisole with succinic anhydride in the presence of aluminum chloride (AlCl3) as a catalyst. This reaction forms 4-(4-methoxyphenyl)-4-oxobutanoic acid, which is then reduced to 4-(4-methoxyphenyl)butanoic acid. The final step involves treating this intermediate with methanesulfonic acid (MeSO3H) to form the desired compound .
Análisis De Reacciones Químicas
7-Methoxy-1-(methoxycarbonyl)-1-methyl-1,2,3,4-tetrahydrophenanthrene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, facilitated by reagents like bromine (Br2) or nitric acid (HNO3).
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
7-Methoxy-1-(methoxycarbonyl)-1-methyl-1,2,3,4-tetrahydrophenanthrene-2-carboxylic acid has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in studies related to enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 7-Methoxy-1-(methoxycarbonyl)-1-methyl-1,2,3,4-tetrahydrophenanthrene-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and the biological system involved.
Comparación Con Compuestos Similares
Similar compounds to 7-Methoxy-1-(methoxycarbonyl)-1-methyl-1,2,3,4-tetrahydrophenanthrene-2-carboxylic acid include:
7-Methoxy-1-tetralone: An intermediate in the synthesis of opioid analgesics like dezocine.
1-Boc-7-methoxyindole-2-boronic acid: Used in organic synthesis and medicinal chemistry.
Compared to these compounds, this compound offers unique structural features that make it suitable for specific synthetic and research applications.
Propiedades
Número CAS |
6625-40-7 |
|---|---|
Fórmula molecular |
C19H20O5 |
Peso molecular |
328.4 g/mol |
Nombre IUPAC |
7-methoxy-1-methoxycarbonyl-1-methyl-3,4-dihydro-2H-phenanthrene-2-carboxylic acid |
InChI |
InChI=1S/C19H20O5/c1-19(18(22)24-3)15-8-4-11-10-12(23-2)5-6-13(11)14(15)7-9-16(19)17(20)21/h4-6,8,10,16H,7,9H2,1-3H3,(H,20,21) |
Clave InChI |
USGGYGSZXDOEBW-UHFFFAOYSA-N |
SMILES canónico |
CC1(C(CCC2=C1C=CC3=C2C=CC(=C3)OC)C(=O)O)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















